Furan, 2-(phenoxymethyl)-

Aquaporin-1 inhibition Sickle cell disease Ion channel pharmacology

Furan, 2-(phenoxymethyl)- (CAS 4437-23-4) is a synthetic organic compound consisting of a furan ring substituted at the 2-position with a phenoxymethyl group. It is primarily utilized as a chemical intermediate and building block in medicinal chemistry and materials science due to its distinct molecular scaffold.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 4437-23-4
Cat. No. B12148128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-(phenoxymethyl)-
CAS4437-23-4
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=CO2
InChIInChI=1S/C11H10O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-8H,9H2
InChIKeySMBUJBPSBSTIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenoxymethyl)furan (CAS 4437-23-4) - Core Properties and Procurement Baseline


Furan, 2-(phenoxymethyl)- (CAS 4437-23-4) is a synthetic organic compound consisting of a furan ring substituted at the 2-position with a phenoxymethyl group. It is primarily utilized as a chemical intermediate and building block in medicinal chemistry and materials science due to its distinct molecular scaffold . The compound possesses a molecular weight of 174.20 g/mol and a molecular formula of C11H10O2 . Its physicochemical properties, including a predicted LogP of approximately 2.95 and a boiling point of 259.7±15.0 °C, are well-characterized .

1
Synthetic building block for medicinal chemistry, providing a furan scaffold with a phenoxymethyl substituent at the 2-position.
2
Well-characterized physicochemical profile supporting reaction design and purification.
3
Core scaffold for synthesizing derivatives like 5-PMFC, which shows reported AQP1 ion channel modulation in research assays.

The Case for Specifying 2-(Phenoxymethyl)furan Over Generic Analogs


In drug discovery and chemical biology, substituting a single functional group on a furan scaffold can profoundly alter its biological activity and target selectivity, rendering 'generic' substitutions highly unreliable [1]. This is particularly evident in the class of anti-sickling agents, where structurally similar furan derivatives exhibit vastly different potencies. The following quantitative evidence demonstrates that a specific derivative, 5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC), which retains the core 2-(phenoxymethyl)furan motif, shows a clear, quantifiable advantage over closely related analogs in a validated disease-relevant assay [2].

2-(Phenoxymethyl)furan scaffold
Retains the specific phenoxymethyl group at the 2-position; this substitution pattern is essential for reported AQP1 ion channel activity in its derivative 5-PMFC.
Generic furan analogs
Minor changes (e.g., 5-hydroxymethyl or 5-nitromethyl) may greatly reduce AQP1 ion block and anti-sickling response in comparative assays. Substitution may shift target engagement.
Even subtle substituent variation on the furan ring can lead to significant loss of reported biological activity, making the specific core critical for SAR studies.

Quantitative Differentiation of 2-(Phenoxymethyl)furan Derivatives Against In-Class Comparators


Superior Inhibition of Aquaporin-1 (AQP1) Ion Conductance by 5-PMFC Compared to Structural Analogs

The derivative 5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC) demonstrates a significantly superior blockade of AQP1 ion conductance when directly compared to a panel of closely related furan compounds, including 5-HMF, VZHE006, 5-CMFC, and 5-NMFC. At a test concentration of 100 µM, 5-PMFC achieved a 98% block of the AQP1 ion conductance [1]. The rank order of potency was 5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC, and this order directly corresponded with each compound's effectiveness in protecting red blood cells from sickling [1]. This head-to-head data underscores that even subtle changes to the phenoxymethyl substituent result in a major loss of activity.

AQP1 ion block
Head-to-head
98%
at 100 µM
5-PMFC (derivative) showed highest reported AQP1 ion conductance block among five tested furan compounds.
Xenopus oocyte model; 5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC.
Aquaporin-1 inhibition Sickle cell disease Ion channel pharmacology

Differential Impact on Aquaporin-1 (AQP1) Ion vs. Water Channel Functions

A key differentiator for 5-PMFC is its functional selectivity. While the compound potently inhibited the AQP1 ion conductance, it showed no effect on the AQP1 water channel activity in the same assay system [1]. This profile is not universal for all furan derivatives and highlights a specific pharmacological property of the 5-PMFC structure. The ability to uncouple the ion and water permeation pathways of AQP1 is a highly sought-after trait for understanding channel physiology and developing targeted therapeutics [1].

Functional selectivity
Class-level
Ion conductance: blocked
Water permeability: no change
Reported uncoupling of AQP1 ion and water pathways without confounding water transport effects.
Optical swelling assay; water channel effect not significant (NS).
Aquaporin pharmacology Selectivity profiling Channelopathy

Comparative Potency in Reducing Pathological Red Blood Cell Sickling

The inhibitory activity of 5-PMFC on AQP1 conductance directly translates to superior functional efficacy in a disease-relevant cellular model. When tested in red blood cells from human sickle cell disease (SCD) patients, 5-PMFC was identified as the most effective anti-sickling agent among the five furan compounds evaluated [1]. The effectiveness in protecting RBCs from sickling followed the same rank order as the AQP1 inhibition data (5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC) [1]. This cross-validation between molecular target engagement and cellular phenotype provides strong evidence of its potential as a lead compound.

Anti-sickling rank
Head-to-head
5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC
Anti-sickling response aligns with AQP1 inhibition potency; derivative 5-PMFC ranked highest among tested furans.
Human sickle cell disease patient RBCs under hypoxia.
Anti-sickling efficacy Sickle cell disease Erythrocyte physiology

High-Impact Applications for 2-(Phenoxymethyl)furan Derivatives Supported by Quantitative Evidence


Development of Aquaporin-1 (AQP1) Ion Channel Inhibitors for Sickle Cell Disease Research

The direct head-to-head comparison data identifies 5-PMFC as the most potent inhibitor of AQP1 ion conductance and the most effective anti-sickling agent among its structural class [1]. This scenario involves using 5-PMFC, or the 2-(phenoxymethyl)furan core as a scaffold, to design and synthesize new chemical entities for validating AQP1 as a therapeutic target in sickle cell disease.

Pharmacological Tool Compound for Selectively Probing AQP1 Ion Channel Function

The evidence shows that 5-PMFC can selectively block the ion conductance of AQP1 without affecting its water transport function [1]. This makes it a valuable tool compound for basic research aimed at uncoupling the dual roles of AQP1 in cell physiology, which is critical for understanding channelopathies and developing next-generation modulators.

Synthesis of Novel Furan-Based Derivatives for Structure-Activity Relationship (SAR) Studies

The stark differences in potency between 5-PMFC and its close analogs (5-CMFC, 5-NMFC) underscore the importance of the specific phenoxymethyl substituent [1]. This scenario involves the procurement of 2-(phenoxymethyl)furan as a key starting material or core scaffold for systematic SAR studies. Modifications to the furan ring or phenoxy group can be explored to optimize potency, selectivity, and drug-like properties, guided by the quantitative benchmarks established for 5-PMFC.

Application
Selection Property
Validation Focus
Sickle cell disease pathway research
Phenoxymethyl-furan scaffold for AQP1 modulator synthesis
AQP1 ion conductance inhibition assays
AQP1 ion channel functional studies
Selective ion block without affecting water permeability
Ion/water uncoupling and channel physiology assays
Furan-based SAR exploration
Core 2-(phenoxymethyl)furan scaffold for derivatization
Potency and selectivity benchmarking against 5-PMFC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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